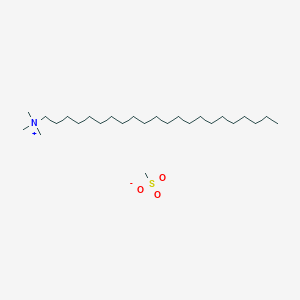
N,N,N-Trimethyldocosan-1-aminium methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyldocosan-1-aminium methanesulfonate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long hydrophobic alkyl chain and a positively charged nitrogen atom, which makes it effective in reducing surface tension and acting as an antimicrobial agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyldocosan-1-aminium methanesulfonate typically involves the quaternization of docosylamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting quaternary ammonium salt is then treated with methanesulfonic acid to form the methanesulfonate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production, including the use of more efficient mixing and heating systems.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyldocosan-1-aminium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides and hydroxides are commonly used in substitution reactions.
Major Products
Oxidation: N,N,N-Trimethyldocosan-1-aminium N-oxide.
Reduction: Reduced forms of the compound, though less common.
Substitution: Various substituted quaternary ammonium salts.
Applications De Recherche Scientifique
N,N,N-Trimethyldocosan-1-aminium methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the formulation of detergents, fabric softeners, and disinfectants.
Mécanisme D'action
The primary mechanism of action of N,N,N-Trimethyldocosan-1-aminium methanesulfonate is its ability to disrupt cell membranes. The long hydrophobic chain inserts into lipid bilayers, while the positively charged nitrogen interacts with negatively charged components of the cell membrane. This leads to increased permeability and eventual cell lysis. The compound also interferes with microbial metabolic processes, contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyldocosan-1-aminium chloride
- N,N,N-Trimethyldocosan-1-aminium bromide
- N,N,N-Trimethyldocosan-1-aminium sulfate
Uniqueness
N,N,N-Trimethyldocosan-1-aminium methanesulfonate is unique due to its specific counterion, methanesulfonate, which can influence its solubility and reactivity compared to other quaternary ammonium salts. This makes it particularly useful in applications where specific solubility and reactivity profiles are required.
Propriétés
Numéro CAS |
463965-85-7 |
|---|---|
Formule moléculaire |
C26H57NO3S |
Poids moléculaire |
463.8 g/mol |
Nom IUPAC |
docosyl(trimethyl)azanium;methanesulfonate |
InChI |
InChI=1S/C25H54N.CH4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2,3)4;1-5(2,3)4/h5-25H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
FKAKMJQLAUGNIS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
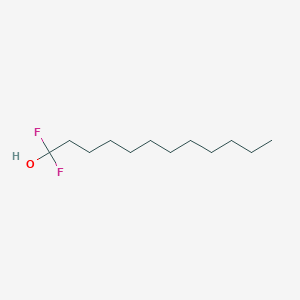
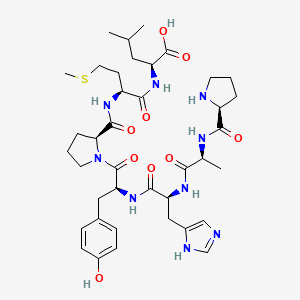
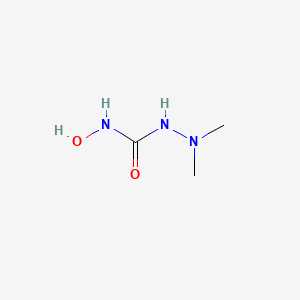
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
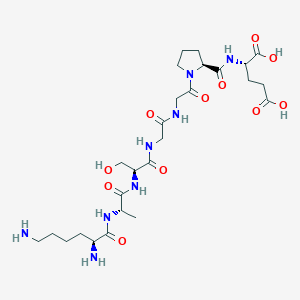
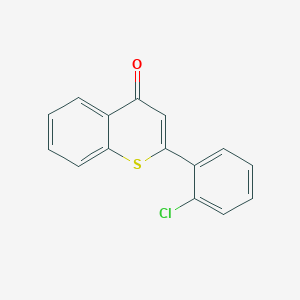
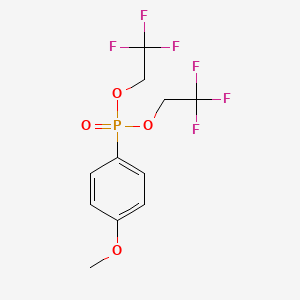
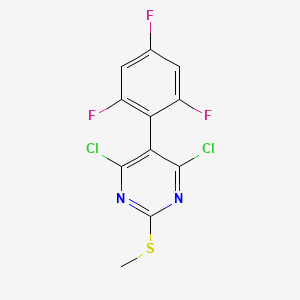

![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
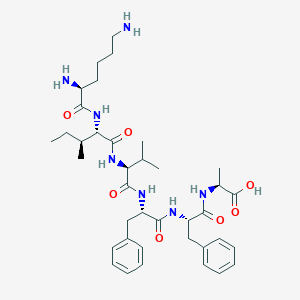
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
